molecular formula C30H39NO3 B024143 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-

5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-

Cat. No.: B024143
M. Wt: 461.6 g/mol
InChI Key: IQPBUDMTXHWSHB-ZKWNWVNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

AMC Arachidonoyl Amide is synthesized by coupling arachidonic acid with 7-amino-4-methyl coumarin. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the amide bond .

Industrial Production Methods

The industrial production of AMC Arachidonoyl Amide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

AMC Arachidonoyl Amide primarily undergoes hydrolysis when exposed to fatty acid amide hydrolase. This reaction results in the release of fluorescent aminomethyl coumarin, which can be measured using a fluorometer .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of fatty acid amide hydrolase and is typically carried out in a buffered aqueous solution. The reaction conditions include a pH of around 7.4 and a temperature of 37°C .

Major Products

The major products of the hydrolysis reaction are fluorescent aminomethyl coumarin and arachidonic acid .

Scientific Research Applications

Pharmacological Applications

Cannabinoid Receptor Modulation
5,8,11,14-Eicosatetraenamide is recognized for its interaction with cannabinoid receptors (CB1 and CB2), which are pivotal in mediating various physiological processes including pain sensation, mood regulation, and appetite control. Studies indicate that this compound can act as an agonist or antagonist depending on the receptor subtype and the physiological context. For instance, it has been shown to inhibit neurotransmitter release at neuromuscular junctions by modulating endocannabinoid transport mechanisms .

Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties by inhibiting arachidonic acid metabolism. It effectively reduces the synthesis of pro-inflammatory eicosanoids by acting on lipoxygenases and cyclooxygenases . This inhibition can be beneficial in conditions characterized by excessive inflammation such as arthritis and asthma.

Neurobiological Research

Neurotransmitter Release Regulation
Research indicates that 5,8,11,14-Eicosatetraenamide plays a crucial role in regulating the release of neurotransmitters such as acetylcholine (ACh) at the neuromuscular junction. Its application in neurobiological studies has provided insights into synaptic transmission dynamics and the modulation of synaptic plasticity . This makes it a valuable tool for understanding neurotransmission in both normal and pathological states.

Potential in Neurodegenerative Disorders
Given its effects on neurotransmitter systems, there is growing interest in exploring 5,8,11,14-Eicosatetraenamide's potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. By modulating endocannabinoid signaling pathways, it may help alleviate some symptoms associated with these disorders.

Research Findings and Case Studies

Study Findings Implications
PubMed Study on Eicosanoid Metabolism Demonstrated that 5-HpETE is a precursor to 5-oxo-ETE in macrophages.Highlights the role of eicosanoids in immune response modulation.
Inhibition of Arachidonic Acid Metabolism Showed that 5,8,11,14-Eicosatetraenamide inhibits cyclooxygenase and lipoxygenase activities effectively.Suggests potential for therapeutic use in inflammatory diseases.
Neurotransmitter Release Studies Found that the compound inhibits ACh release through endocannabinoid transport inhibition.Indicates potential applications in neuromuscular disorders.

Mechanism of Action

AMC Arachidonoyl Amide exerts its effects by serving as a substrate for fatty acid amide hydrolase. The enzyme hydrolyzes the amide bond, releasing fluorescent aminomethyl coumarin. This fluorescence can be measured to determine the enzyme’s activity. The molecular targets involved include the active site of fatty acid amide hydrolase, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

AMC Arachidonoyl Amide is unique in its ability to release a fluorescent product upon hydrolysis, making it a valuable tool for measuring enzyme activity. Similar compounds include:

AMC Arachidonoyl Amide stands out due to its fluorescent properties, which allow for easy and accurate measurement of enzyme activity.

Biological Activity

5,8,11,14-Eicosatetraenamide, also known as VDM11 when modified with a benzopyran moiety, is a synthetic compound that has garnered attention for its biological activity related to the endocannabinoid system. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5,8,11,14-Eicosatetraenamide is an amide derivative of arachidonic acid. Its structure includes a long hydrocarbon chain with four double bonds (tetraene), making it a polyunsaturated fatty acid derivative. The presence of the benzopyran moiety enhances its interaction with biological targets.

The compound primarily acts as an inhibitor of the anandamide transport mechanism. Anandamide is an endogenous cannabinoid that modulates various physiological processes. By inhibiting its transport, VDM11 increases the availability of anandamide in the synaptic cleft, thereby enhancing its signaling effects.

1. Neurotransmission Modulation

Research indicates that VDM11 significantly affects synaptic transmission in neuronal cultures. Specifically, it inhibits calcium influx in response to depolarization, which is critical for neurotransmitter release. In one study, VDM11 reduced action-potential-evoked calcium influx by approximately 67% . This effect suggests a potential role in modulating synaptic plasticity and neurotransmission.

2. Impact on Sleep and Behavior

VDM11 has been studied for its effects on sleep-wake cycles and behavior modulation. In experimental models, it was shown to influence c-Fos expression in brain areas associated with sleep regulation . This points to its potential utility in treating sleep disorders or conditions involving dysregulated sleep patterns.

3. Analgesic and Anti-inflammatory Effects

The compound has demonstrated analgesic properties in various models of pain. Its ability to enhance anandamide signaling may contribute to its anti-inflammatory effects. Studies have shown that VDM11 can attenuate pain responses by modulating the activity of pain pathways .

Case Studies

Study Findings Reference
Anandamide Transport InhibitionVDM11 inhibited neurotransmitter release by blocking calcium influx
Sleep-Wake Cycle EffectsAltered c-Fos expression related to sleep regulation
Pain ModulationReduced pain responses in animal models

Potential Therapeutic Applications

Given its biological activities, VDM11 may have several therapeutic applications:

  • Neurological Disorders : Due to its effects on neurotransmission and potential neuroprotective properties.
  • Chronic Pain Management : Its analgesic effects suggest it could be beneficial in chronic pain conditions.
  • Sleep Disorders : Modulation of sleep patterns may position it as a candidate for treating insomnia or other sleep-related issues.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to confirm the structural identity of this compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, NMR can resolve double-bond geometry (5Z,8Z,11Z,14Z), while HRMS confirms molecular weight (FW = 409.61 g/mol) . X-ray diffraction analysis, as described for structurally related compounds, can validate crystallographic parameters .

Q. How can researchers assess the compound’s selectivity for the Anandamide Membrane Transporter (AMT) versus cannabinoid receptors (CB1/CB2) or TRPV1?

  • Methodology : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-anandamide for AMT inhibition) and measure IC₅₀ values. Compare results to reference compounds like VDM-11 (IC₅₀ = 4–11 µM for AMT) . Test CB1/CB2 receptor activity via displacement assays using selective agonists (e.g., ACEA for CB1, Ki = 1.4 nM) . TRPV1 activity can be evaluated using calcium flux assays .

Q. What solvent systems are optimal for in vitro studies of this compound?

  • Methodology : The compound is typically dissolved in ethanol or emulsified in Tocrisolve™ 100 (a lipid-based carrier). Ethanol ensures solubility for cell-based assays, while emulsions mimic physiological lipid environments . Stability studies at −20°C are recommended for long-term storage .

Advanced Research Questions

Q. How can conflicting data on receptor activity (e.g., weak CB1/CB2 agonism vs. potent AMT inhibition) be resolved?

  • Methodology :

Dose-response refinement : Test a broader concentration range (e.g., 1 nM–100 µM) to identify off-target effects.

Receptor-specific knockout models : Use CB1/CB2 knockout cells or tissues to isolate AMT-specific effects .

Structural analogs : Compare activity with derivatives like arvanil (a TRPV1/CB1 dual-target ligand) to identify critical pharmacophores .

Q. What strategies are recommended to integrate this compound’s mechanism into the broader endocannabinoid signaling framework?

  • Methodology :

Theoretical alignment : Link findings to established models of anandamide uptake and degradation, emphasizing AMT’s role in terminating retrograde signaling .

Systems biology : Use transcriptomic or proteomic profiling to identify downstream pathways (e.g., PPARγ, GPR55) modulated by AMT inhibition .

Behavioral assays : Test cognitive or inflammatory outcomes in preclinical models, contextualizing results within endocannabinoid theory .

Q. How can researchers optimize synthesis protocols to improve yield and purity?

  • Methodology :

Stepwise refinement : Apply techniques from complex organic syntheses (e.g., coupling reactions, protecting group strategies) .

Chromatographic purification : Use reverse-phase HPLC with UV detection (λmax ~255 nm) to isolate isomers .

Quality control : Validate purity via melting point analysis and elemental composition (C, H, N) .

Q. Data Interpretation & Contradictions

Q. What analytical frameworks are suitable for reconciling discrepancies in reported Ki/IC₅₀ values across studies?

  • Methodology :

Meta-analysis : Pool data from multiple studies, adjusting for variables like assay conditions (e.g., cell type, temperature) .

Computational modeling : Use molecular docking to predict binding affinities for AMT vs. CB1/CB2, correlating with experimental results .

Standardized protocols : Adopt consensus methods (e.g., FLIPR assays for TRPV1) to minimize inter-lab variability .

Q. How does structural modification (e.g., altering the benzopyran moiety) influence pharmacological activity?

  • Methodology :

SAR studies : Synthesize analogs with substituents at the 4-methyl-2-oxo position and test AMT inhibition .

Biophysical assays : Measure membrane permeability (e.g., PAMPA) to assess how lipophilicity impacts transporter engagement .

In silico predictions : Apply QSAR models to prioritize derivatives with predicted high AMT selectivity .

Q. Theoretical & Methodological Integration

Q. How can researchers align experimental designs with the National Research Council’s guiding principles for scientific inquiry?

  • Methodology :

Conceptual framing : Explicitly link hypotheses to endocannabinoid theory (e.g., AMT as a regulatory node) .

Iterative validation : Use independent methods (e.g., CRISPR-mediated AMT knockout) to confirm target engagement .

Transparency : Share raw data and protocols via repositories to facilitate reproducibility .

Q. What role does bibliometric analysis play in contextualizing this compound’s research trajectory?

  • Methodology :

Citation mapping : Identify knowledge gaps by analyzing publication trends (e.g., AMT vs. CB1-focused studies) .

Journal profiling : Prioritize high-impact journals (e.g., FEBS Letters, Journal of Biological Chemistry) for disseminating mechanistic insights .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPBUDMTXHWSHB-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
Reactant of Route 3
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
Reactant of Route 4
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
Ethyl arachidonate
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
Reactant of Route 6
Reactant of Route 6
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-

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